1H-Pyrrole, 2-(heptadecafluorooctyl)-
Description
Significance of Perfluoroalkylated Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are fundamental to medicinal chemistry and drug discovery. nih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The incorporation of fluorine atoms or fluorinated groups into these heterocyclic structures can profoundly alter their physical, chemical, and biological properties. acs.orgnih.gov
The introduction of a perfluoroalkyl chain, such as the heptadecafluorooctyl group, can lead to:
Increased Lipophilicity: This property can enhance the ability of a molecule to pass through cell membranes, a crucial factor for drug efficacy. acs.org
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can prolong the biological half-life of a drug. acs.org
Altered Acidity and Basicity: The high electronegativity of fluorine can influence the electron density of the heterocyclic ring, affecting its reactivity and interactions with biological targets.
Unique Conformational Preferences: The steric bulk and electronic properties of perfluoroalkyl groups can induce specific three-dimensional arrangements in molecules, which can be critical for binding to enzymes or receptors.
These unique characteristics have led to a surge in research on perfluoroalkylated heterocycles as potential candidates for new pharmaceuticals and advanced materials. nih.gov
Overview of Pyrrole (B145914) Chemistry and its Functionalization Strategies
Pyrrole is a five-membered aromatic heterocyclic organic compound with the formula C₄H₄NH. vedantu.com It is a colorless volatile liquid that darkens upon exposure to air. vedantu.com The pyrrole ring is a constituent of many important biological molecules, including heme, chlorophyll, and vitamin B12. researchgate.net
Pyrrole is an electron-rich aromatic compound, making it highly susceptible to electrophilic substitution reactions. nih.govpharmaguideline.com Common functionalization strategies for the pyrrole ring include:
Alkylation and Arylation: Introduction of alkyl or aryl groups, typically at the nitrogen atom. pharmaguideline.com
Acylation: The addition of an acyl group to the pyrrole ring, which is important for the synthesis of pharmaceuticals and polymers. studysmarter.co.uk
Halogenation: The introduction of halogen atoms, which can serve as handles for further chemical modifications.
Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group. pharmaguideline.com
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have enabled the efficient formation of carbon-carbon and carbon-nitrogen bonds at various positions on the pyrrole ring. nih.govnih.gov
Several named reactions are used for the synthesis of the pyrrole ring itself, including the Paal-Knorr synthesis, Knorr pyrrole synthesis, and Hantzsch pyrrole synthesis. pharmaguideline.comnih.gov
Rationale for Research on 1H-Pyrrole, 2-(heptadecafluorooctyl)- within the Context of Fluorinated Organic Compounds
The specific compound 1H-Pyrrole, 2-(heptadecafluorooctyl)- combines the versatile chemical scaffold of pyrrole with the unique properties imparted by a long perfluoroalkyl chain. Research into this molecule is driven by the potential to create novel compounds with tailored properties for various applications.
The rationale for investigating this particular compound includes:
Exploring Novel Building Blocks: The synthesis of 2-(heptadecafluorooctyl)-1H-pyrrole provides a new building block for the construction of more complex fluorinated molecules.
Developing Advanced Materials: The presence of the highly fluorinated tail can lead to materials with unique surface properties, such as hydrophobicity and oleophobicity. These properties are desirable for applications in coatings, surfactants, and electronic devices.
Investigating Biological Activity: The combination of the pyrrole ring, a known pharmacophore, with a perfluoroalkyl group could lead to the discovery of new bioactive compounds with enhanced potency, selectivity, or metabolic stability. mdpi.com
Understanding Structure-Property Relationships: Studying the impact of the heptadecafluorooctyl substituent on the chemical and physical properties of the pyrrole ring provides fundamental insights that can guide the design of future fluorinated materials and pharmaceuticals.
The synthesis and characterization of 1H-Pyrrole, 2-(heptadecafluorooctyl)- are crucial first steps in unlocking its potential in these diverse fields.
Structure
2D Structure
3D Structure
Properties
CAS No. |
80791-17-9 |
|---|---|
Molecular Formula |
C12H4F17N |
Molecular Weight |
485.14 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-pyrrole |
InChI |
InChI=1S/C12H4F17N/c13-5(14,4-2-1-3-30-4)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h1-3,30H |
InChI Key |
BQIMZDBPBAUESC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1h Pyrrole, 2 Heptadecafluorooctyl
Influence of Heptadecafluorooctyl Substitution on Pyrrole (B145914) Ring Reactivity
The introduction of a heptadecafluorooctyl group at the 2-position of the pyrrole ring profoundly alters its chemical reactivity compared to the unsubstituted parent molecule. This influence stems primarily from the powerful electron-withdrawing nature of the perfluoroalkyl chain.
Electronic Effects of Perfluoroalkyl Chains on Aromaticity and Electron Density
The heptadecafluorooctyl (C8F17) substituent exerts a strong electron-withdrawing inductive effect (-I) on the pyrrole ring. This is due to the high electronegativity of the fluorine atoms. Research, including experimental and Density Functional Theory (DFT) studies on other aromatic systems, has demonstrated that the electron-withdrawing ability of perfluoroalkyl (RF) substituents increases significantly and uniformly with the length of the RF chain. nih.gov Consequently, the C8F17 group is a more potent electron-withdrawing group than shorter analogs like trifluoromethyl (CF3).
Furthermore, any form of strong electronic perturbation, whether from electron-withdrawing or electron-donating groups, can lead to a reduction in aromaticity. The intense polarization induced by the perfluoroalkyl chain can disrupt the ideal delocalization of π-electrons, thereby diminishing the aromatic character and stability of the pyrrole ring.
Table 1: Comparison of Electronic Properties
| Property | Unsubstituted Pyrrole | 2-(Heptadecafluorooctyl)pyrrole |
| Substituent Effect | None (Reference) | Strong -I (Inductive Withdrawal) |
| Ring Electron Density | High | Significantly Reduced |
| Nucleophilicity | High | Low |
| Aromaticity | High | Reduced |
Reactivity in Electrophilic Aromatic Substitution and Other Transformative Reactions
Unsubstituted pyrrole readily undergoes electrophilic aromatic substitution (EAS), such as halogenation, nitration, and formylation, under mild conditions. youtube.com The attack typically occurs at the C2 or C5 positions, as the cationic intermediate (arenium ion) formed during the reaction is better stabilized by resonance (three resonance structures) compared to an attack at the C3 or C4 positions (two resonance structures). quora.comquora.com
In 1H-Pyrrole, 2-(heptadecafluorooctyl)-, the reactivity in EAS is drastically altered:
Deactivation of the Ring: The strong electron-withdrawing nature of the C8F17 group makes the pyrrole ring much less susceptible to attack by electrophiles. Therefore, harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) are required to achieve substitution compared to unsubstituted pyrrole.
Regioselectivity: With the C2 position blocked by the perfluoroalkyl group, electrophilic attack must occur at one of the remaining C3, C4, or C5 positions. The C8F17 group directs incoming electrophiles primarily to the C4 and C3 positions. The C5 position, adjacent to the nitrogen but also influenced by the C2 substituent, is strongly deactivated. Studies on analogous 2-substituted pyrroles, such as 2-formylpyrrole derivatives, have shown that further electrophilic substitution, like formylation, can be directed to specific positions, often C5 or C4, depending on the conditions and other substituents. scielo.org.mx
Transformative reactions beyond EAS are also affected. The reduced nucleophilicity of the ring makes it less prone to reactions that rely on its electron-rich character. Conversely, the electron-deficient nature of the ring could make it more susceptible to certain types of nucleophilic attack, a reactivity pattern not typically observed in parent pyrrole.
Reaction Pathways Involving the Perfluoroalkyl Moiety
The heptadecafluorooctyl chain is generally characterized by its chemical inertness, a direct consequence of the strength of the carbon-fluorine (C-F) bond. However, modern synthetic methods have enabled the selective functionalization of these robust moieties.
C-F Bond Functionalization and Selective Cleavage Strategies
The C-F bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. researchgate.net Despite this, several strategies have been developed for its activation, which could be applied to the heptadecafluorooctyl chain of the title compound:
Photoredox Catalysis: Recent advances have demonstrated that organic photoredox catalysts can efficiently reduce C-F bonds under mild conditions. nih.gov This process generates carbon-centered radicals from the perfluoroalkyl chain, which can then be intercepted for further reactions, such as hydrodefluorination (replacement of F with H) or cross-coupling. nih.gov
Transition Metal Catalysis: Various transition metal complexes, including those based on nickel, platinum, rhodium, and cobalt, have been shown to mediate the cleavage of C-F bonds. researchgate.netresearchgate.net These reactions often proceed via oxidative addition of the C-F bond to the metal center.
Homogeneous Catalysis with Silylium (B1239981)/Carborane Anions: Systems involving silylium ions and weakly coordinating carborane anions have been shown to be effective homogeneous catalysts for the degradation of perfluoroalkyl substances. digitellinc.com This method works by forcing electron density into anti-bonding orbitals of the C-F bond, thereby weakening it and facilitating cleavage. digitellinc.com
These strategies typically target the C-F bonds at the end of the chain or at specific positions, offering pathways to selectively introduce new functional groups.
Table 2: Modern Strategies for C-F Bond Activation
| Method | Mechanism | Potential Outcome |
| Photoredox Catalysis | Single Electron Transfer to form a radical anion, followed by F- elimination. | Hydrodefluorination, C-C bond formation. |
| Transition Metal Catalysis | Oxidative addition of C-F bond to a metal center. | Cross-coupling, defluorinative functionalization. |
| Silylium/Carborane Catalysis | Forcing electron density into C-F σ* anti-bonding orbitals. | Chain degradation, hydrodefluorination. |
Perfluoroalkyl Group Transformations and Derivatizations
The functionalization of C-F bonds is the gateway to broader transformations of the perfluoroalkyl group. By converting a C-F bond into a more reactive functional group, a wide range of derivatizations becomes possible.
Hydrodefluorination: The replacement of one or more fluorine atoms with hydrogen atoms can modulate the electronic and physical properties of the chain. This can be achieved using photocatalytic methods. nih.gov
Formation of New C-C Bonds: The carbon-centered radicals generated via C-F activation can be trapped by various radical acceptors, such as alkenes or arenes, to form new carbon-carbon bonds. This allows for the extension or branching of the original perfluoroalkyl chain.
Biotransformation: In environmental and biological contexts, long-chain per- and polyfluoroalkyl substances can undergo biotransformation. nih.govnih.gov These processes can lead to the shortening of the perfluoroalkyl chain, often resulting in the formation of perfluoroalkyl carboxylic acids (PFCAs) of shorter chain lengths. While not a synthetic tool, this represents a known transformation pathway for such moieties. nih.gov
These derivatizations allow the otherwise inert heptadecafluorooctyl group to be used as a handle for further molecular construction, enabling the synthesis of complex fluorinated molecules with tailored properties.
Structure Property Relationships and Advanced Characterization of Perfluoroalkylated Pyrroles
Spectroscopic Analysis of Fluorinated Pyrroles
Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of fluorinated compounds. The presence of the fluorine-rich side chain in 2-(heptadecafluorooctyl)-1H-pyrrole provides a unique set of spectroscopic handles, particularly for NMR and XPS.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is exceptionally informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.orgbiophysics.org The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe for studying perfluoroalkylated molecules. nih.gov
In 2-(heptadecafluorooctyl)-1H-pyrrole, the ¹⁹F NMR spectrum is expected to show distinct signals for each of the seven CF₂ groups and the terminal CF₃ group of the heptadecafluorooctyl chain. The chemical shifts are typically reported relative to a standard such as CFCl₃. The CF₂ group directly attached to the pyrrole (B145914) ring (α-CF₂) is the most deshielded due to the electronic influence of the aromatic system. Subsequent CF₂ groups along the chain (β, γ, etc.) exhibit chemical shifts that approach a limiting value, with the terminal CF₃ group being the most shielded. The significant dispersion of chemical shifts allows for the unambiguous assignment of each fluorine environment.
Table 1: Predicted ¹⁹F NMR Chemical Shifts for 2-(heptadecafluorooctyl)-1H-pyrrole
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CF₂- (α to ring) | -110 to -115 | Triplet |
| -CF₂- (β to ring) | -121 to -123 | Multiplet |
| -CF₂- (γ to ring) | -122 to -124 | Multiplet |
| -(CF₂)₄- | -123 to -125 | Multiplet |
| -CF₂- (ω-1) | -126 to -128 | Multiplet |
| -CF₃ (terminal) | -80 to -82 | Triplet |
Note: Chemical shifts are relative to CFCl₃. Actual values can vary based on solvent and experimental conditions.
The FT-IR spectrum is expected to show a characteristic N-H stretching vibration from the pyrrole ring, typically in the range of 3300-3500 cm⁻¹. Other significant peaks for the pyrrole moiety include C-H stretching (~3100 cm⁻¹), and ring stretching modes (C=C and C-N) between 1300 and 1600 cm⁻¹. The most intense absorptions in the FT-IR spectrum, however, are anticipated to be the strong C-F stretching vibrations from the heptadecafluorooctyl chain, which typically appear in the region of 1100-1300 cm⁻¹. nih.gov
Raman spectroscopy provides complementary information. nih.gov While C-F bonds are strong IR absorbers, they are generally weak Raman scatterers. Conversely, the C=C bonds of the aromatic pyrrole ring, which may show weaker IR signals, often produce strong signals in the Raman spectrum, making it a valuable tool for characterizing the heterocyclic core.
Table 2: Key Vibrational Modes for 2-(heptadecafluorooctyl)-1H-pyrrole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | FT-IR | Medium |
| Aromatic C-H Stretch | ~3100 | FT-IR, Raman | Medium |
| Pyrrole Ring Stretch | 1300 - 1600 | FT-IR, Raman | Medium-Strong |
| C-F Stretch | 1100 - 1300 | FT-IR | Very Strong |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. For a molecule like 2-(heptadecafluorooctyl)-1H-pyrrole, XPS can confirm its elemental makeup and provide insight into the chemical bonding environment.
The survey scan would show peaks corresponding to the core levels of fluorine (F 1s), oxygen (O 1s, if surface oxidation occurs), nitrogen (N 1s), and carbon (C 1s). High-resolution spectra of the C 1s region are particularly informative. A significant peak at higher binding energy (around 292 eV) is characteristic of CF₂ and CF₃ groups. This is chemically shifted from the carbon atoms of the pyrrole ring, which would appear at lower binding energies (around 285-286 eV), characteristic of C-C, C-H, and C-N bonds. arxiv.org The N 1s spectrum would show a single component corresponding to the pyrrole nitrogen atom (around 400 eV). The F 1s peak (around 689 eV) would be the most intense signal, confirming the high degree of fluorination.
Table 3: Expected XPS Core Level Binding Energies for 2-(heptadecafluorooctyl)-1H-pyrrole
| Core Level | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | -CF₃, -CF₂- | ~292 |
| C 1s | C-N (pyrrole) | ~286 |
| C 1s | C=C, C-C (pyrrole) | ~285 |
| N 1s | N-H (pyrrole) | ~400 |
Computational Chemistry and Theoretical Studies
Computational methods provide a powerful complement to experimental data, offering insights into the electronic structure, reactivity, and dynamic behavior of molecules that can be difficult to probe experimentally.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. tsijournals.comresearchgate.net For 2-(heptadecafluorooctyl)-1H-pyrrole, DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (such as NMR chemical shifts and vibrational frequencies), and analyze the electronic structure. researchgate.netnih.govnih.gov
Calculations can map the molecular electrostatic potential (MEP), which would visually demonstrate the high electron density on the fluorine atoms and the relatively electron-deficient nature of the pyrrole ring's N-H proton. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic transition properties. The strong electron-withdrawing perfluoroalkyl chain is predicted to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole, potentially increasing its oxidative stability. DFT methods can also be used to calculate theoretical NMR and IR spectra, which can aid in the assignment of experimental data.
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior and conformational preferences. The long and relatively flexible heptadecafluorooctyl chain can adopt numerous conformations. MD simulations can explore the conformational landscape of this chain and its orientation relative to the pyrrole ring.
These simulations can provide insights into how the molecule interacts with itself in condensed phases or with other molecules in a solution or at an interface. For instance, MD can be used to study the aggregation behavior of perfluoroalkylated pyrroles, which may form micelles or other ordered structures in specific solvents due to the fluorous effect. Understanding the conformational flexibility and intermolecular interactions is crucial for designing materials with specific surface properties or for predicting the behavior of these molecules in biological or environmental systems.
Prediction of Spectroscopic Parameters via Computational Methods
Density Functional Theory (DFT) is a cornerstone of these computational approaches. By utilizing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), aug-cc-pVDZ), researchers can calculate optimized molecular geometries, which are the foundation for predicting a range of spectroscopic data.
For instance, the prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H, ¹³C, and ¹⁹F NMR, is of high importance for the structural elucidation of these compounds. Computational protocols are being developed to accurately replicate experimental chemical shifts for PFAS, which can aid in identifying the structures of these "forever chemicals" and their degradation products. mines.edu The prediction of ¹⁹F NMR chemical shifts is especially valuable due to the sensitivity of fluorine nuclei to their electronic environment, providing detailed information about the structure of the perfluoroalkyl chain.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be modeled computationally. The calculation of vibrational frequencies helps in the assignment of experimental spectra and provides insights into the molecule's vibrational modes. For a molecule like 1H-Pyrrole, 2-(heptadecafluorooctyl)-, computational methods can predict characteristic C-F stretching frequencies in the perfluoroalkyl chain and the vibrational modes associated with the pyrrole ring.
Electronic spectroscopy, such as UV-Visible spectroscopy, is another area where computational chemistry offers predictive power. Time-Dependent DFT (TD-DFT) is commonly employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in an experimental spectrum. These calculations can help understand the electronic structure and the nature of electronic transitions within the molecule.
To illustrate the potential output of such computational studies, a hypothetical data table for predicted spectroscopic parameters of 1H-Pyrrole, 2-(heptadecafluorooctyl)- is presented below. It is important to note that these values are illustrative and would require specific computational studies for validation.
Table 1: Hypothetical Predicted Spectroscopic Parameters for 1H-Pyrrole, 2-(heptadecafluorooctyl)-
| Spectroscopic Parameter | Predicted Value | Computational Method |
|---|---|---|
| ¹H NMR Chemical Shift (H1) | 6.8 ppm | DFT/B3LYP/6-31G(d,p) |
| ¹H NMR Chemical Shift (H3) | 6.2 ppm | DFT/B3LYP/6-31G(d,p) |
| ¹H NMR Chemical Shift (H4) | 6.1 ppm | DFT/B3LYP/6-31G(d,p) |
| ¹H NMR Chemical Shift (H5) | 6.7 ppm | DFT/B3LYP/6-31G(d,p) |
| ¹³C NMR Chemical Shift (C2) | 135 ppm | DFT/B3LYP/6-31G(d,p) |
| ¹⁹F NMR Chemical Shift (α-CF₂) | -81 ppm | DFT/B3LYP/6-31G(d,p) |
| ¹⁹F NMR Chemical Shift (ω-CF₃) | -126 ppm | DFT/B3LYP/6-31G(d,p) |
| IR Frequency (N-H Stretch) | 3450 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |
| IR Frequency (C-F Stretch) | 1200-1300 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |
High-Throughput Reaction Modeling for Perfluorinated Organic Compounds
High-throughput reaction modeling is a powerful tool for accelerating the discovery and optimization of synthetic routes for novel compounds, including perfluorinated organic compounds like 1H-Pyrrole, 2-(heptadecafluorooctyl)-. This approach combines automated reaction execution with rapid analytical techniques and computational modeling to screen a large number of reaction conditions in a short amount of time.
While specific high-throughput reaction modeling studies for the synthesis of 1H-Pyrrole, 2-(heptadecafluorooctyl)- are not documented in the literature, the principles of this methodology can be applied to its potential synthesis. For example, the synthesis of substituted pyrroles can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. High-throughput screening could be employed to rapidly test different catalysts, solvents, temperatures, and starting materials to optimize the synthesis of a perfluoroalkylated pyrrole.
Computational modeling plays a crucial role in high-throughput workflows. It can be used to predict reaction outcomes, identify promising reaction pathways, and guide the design of experimental screens. For instance, reaction modeling can be used to calculate activation energies and reaction enthalpies for different proposed synthetic steps, helping to identify the most thermodynamically and kinetically favorable routes.
In the context of perfluorinated compounds, high-throughput modeling can also be used to predict the properties of the resulting products, such as their electronic properties, solubility, and stability. This information can be used to build structure-activity relationship (SAR) models, which can guide the design of new compounds with desired properties.
A hypothetical example of a high-throughput screening workflow for the synthesis of 2-perfluoroalkyl-pyrroles is outlined below.
Table 2: Hypothetical High-Throughput Screening Parameters for the Synthesis of 2-Perfluoroalkyl-Pyrroles
| Parameter | Variables Screened | Modeling Approach |
|---|---|---|
| Catalyst | Lewis acids (e.g., Sc(OTf)₃, InCl₃), Brønsted acids (e.g., p-TsOH) | DFT calculations of catalyst-substrate interactions |
| Solvent | Toluene, Dioxane, Acetonitrile, Ionic Liquids | COSMO-RS for solubility and reactivity prediction |
| Temperature | 80 °C, 100 °C, 120 °C | Arrhenius equation fitting from experimental data |
| Perfluoroalkyl Source | Perfluoroalkanoic acids, Perfluoroalkyl iodides | Quantum mechanical calculations of reaction barriers |
By integrating automated experimentation with predictive modeling, high-throughput reaction modeling can significantly accelerate the development of synthetic methodologies for novel perfluorinated compounds like 1H-Pyrrole, 2-(heptadecafluorooctyl)-, enabling the rapid exploration of chemical space and the identification of optimal reaction conditions.
Advanced Research Applications of 1h Pyrrole, 2 Heptadecafluorooctyl Derivatives in Materials Science and Organic Synthesis
Integration into Functional Polymeric Materials
The unique molecular architecture of 1H-Pyrrole, 2-(heptadecafluorooctyl)-, combining a polymerizable pyrrole (B145914) ring with a long, highly fluorinated alkyl chain, makes it a compelling monomer for the development of advanced functional polymeric materials. Its integration into polymers offers a pathway to materials with tailored electronic, surface, and bulk properties.
Perfluoroalkyl Pyrrole Monomers in Advanced Polymerization Protocols (e.g., Conductive Polymers)
Pyrrole and its derivatives are well-established precursors for the synthesis of intrinsically conducting polymers, most notably polypyrrole (PPy). nih.gov The polymerization is typically achieved through chemical or electrochemical oxidation, where the pyrrole monomer undergoes oxidative coupling to form a conjugated polymer backbone. researchgate.netresearchgate.net The introduction of a heptadecafluorooctyl substituent at the 2-position of the pyrrole ring is anticipated to influence the polymerization process and the properties of the resulting polymer, poly(2-(heptadecafluorooctyl)pyrrole).
The general process for the oxidative polymerization of pyrrole is as follows:
Oxidation of the monomer: The reaction is initiated by an oxidizing agent (e.g., FeCl₃) or an electrochemical potential, which removes an electron from the pyrrole monomer to form a radical cation. researchgate.net
Dimerization: Two radical cations couple to form a dimer.
Polymer chain growth: The process of oxidation and coupling continues, leading to the growth of the polymer chain. researchgate.net
The presence of the bulky and electron-withdrawing heptadecafluorooctyl group can be expected to affect the polymerization kinetics and the final polymer structure. While specific studies on the polymerization of 1H-Pyrrole, 2-(heptadecafluorooctyl)- are not widely documented, research on other functionalized pyrroles provides insights. For instance, the copolymerization of pyrrole with various functionalized pyrrole monomers has been successfully employed to create materials with specific properties. adatbank.roresearchgate.netresearchgate.net This suggests that 2-(heptadecafluorooctyl)pyrrole could be either homopolymerized or copolymerized with pyrrole or other monomers to fine-tune the characteristics of the final conductive polymer.
The resulting poly(2-(heptadecafluorooctyl)pyrrole) would be a member of the broader class of functionalized polypyrroles, which are explored for a range of applications due to their unique combination of conductivity and functionality. nih.govmdpi.com
Design of Materials with Tunable Properties through Perfluoroalkyl Substitution
The substitution of a perfluoroalkyl chain onto the pyrrole ring is a powerful strategy for designing materials with highly tunable properties. The heptadecafluorooctyl group imparts several key characteristics that can be exploited in materials science.
Surface Properties: The high fluorine content of the heptadecafluorooctyl chain leads to low surface energy, resulting in materials that are both hydrophobic and lipophobic (oleophobic). This can be advantageous for applications requiring anti-fouling, self-cleaning, or low-adhesion surfaces.
Solubility and Processability: A significant challenge with unsubstituted polypyrrole is its poor solubility, which limits its processability. researchgate.net The introduction of a long alkyl chain, such as the heptadecafluorooctyl group, can enhance the solubility of the resulting polymer in certain organic solvents, facilitating its processing into films, coatings, and other forms. Research on other soluble polypyrrole derivatives supports this concept. rsc.org
Electronic Properties: The electron-withdrawing nature of the perfluoroalkyl group can influence the electronic properties of the polypyrrole backbone. This can affect the polymer's conductivity, redox potentials, and optical properties. Studies on other substituted polypyrrole systems have demonstrated that altering the electronic nature of the substituent allows for the tuning of the polymer's band gap and energy levels. researchgate.net This principle suggests that poly(2-(heptadecafluorooctyl)pyrrole) may exhibit distinct electronic characteristics compared to unsubstituted polypyrrole.
Interactive Data Table: Expected Influence of Heptadecafluorooctyl Substitution on Polymer Properties
| Property | Expected Effect of Heptadecafluorooctyl Group | Rationale |
| Surface Energy | Decrease | High fluorine content leads to low surface tension. |
| Wettability | Hydrophobic and Oleophobic | Perfluoroalkyl chains are known to repel both water and oils. |
| Solubility | Potential increase in select solvents | The long alkyl chain can disrupt polymer packing and improve solvent interactions. |
| Conductivity | May be altered | The electron-withdrawing nature of the substituent can affect the electronic structure of the polymer backbone. |
| Thermal Stability | Potential increase | The strong C-F bonds in the perfluoroalkyl chain can enhance thermal resistance. |
Role as Versatile Building Blocks in Complex Molecule Synthesis
Beyond its use in polymer science, 1H-Pyrrole, 2-(heptadecafluorooctyl)- serves as a valuable and versatile building block in organic synthesis for the construction of complex molecules. The pyrrole core is a privileged scaffold in medicinal chemistry and materials science, and the perfluoroalkyl chain introduces unique properties that can be leveraged in the design of novel compounds. researchgate.net
Synthesis of Novel Heterocyclic Architectures and Scaffolds
The pyrrole ring in 2-(heptadecafluorooctyl)pyrrole can participate in a variety of chemical transformations to build more complex heterocyclic systems. The reactivity of the pyrrole ring allows for functionalization at various positions, enabling the synthesis of a diverse range of derivatives. nih.gov
Several synthetic strategies can be envisioned for elaborating the structure of 2-(heptadecafluorooctyl)pyrrole:
Electrophilic Substitution: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution reactions, such as acylation, formylation, and halogenation, primarily at the 5-position. These reactions can introduce additional functional groups for further synthetic manipulations.
Cycloaddition Reactions: The pyrrole ring can act as a diene or a dienophile in cycloaddition reactions, providing a route to fused heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions are a common method for constructing fused pyrrole derivatives. nih.gov
Cross-Coupling Reactions: After appropriate functionalization (e.g., halogenation), the pyrrole ring can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form C-C bonds with other aromatic or aliphatic fragments.
The synthesis of various pyrrole derivatives with potential biological activity has been extensively reported, showcasing the versatility of the pyrrole scaffold in constructing complex molecules. nih.govresearchgate.netmdpi.comresearchgate.net By applying these established synthetic methodologies to 2-(heptadecafluorooctyl)pyrrole, a wide array of novel fluorinated heterocyclic compounds can be accessed.
Ligand Design in Organocatalysis and Transition Metal Catalysis
Pyrrole-containing molecules have been successfully employed as ligands in both organocatalysis and transition metal catalysis. nih.govresearchgate.netnih.govresearchgate.net The nitrogen atom of the pyrrole ring can act as a coordinating atom, and the pyrrole scaffold can be readily modified to create chiral environments for asymmetric catalysis.
The incorporation of a heptadecafluorooctyl chain into a pyrrole-based ligand could offer several advantages:
Modified Solubility: The fluorous chain can alter the solubility profile of the catalyst, potentially enabling catalysis in fluorous solvents or facilitating catalyst separation through fluorous solid-phase extraction.
Electronic Tuning: The electron-withdrawing nature of the perfluoroalkyl group can influence the electronic properties of the catalytic center, thereby modifying its reactivity and selectivity.
Steric Effects: The bulky perfluoroalkyl chain can create a specific steric environment around the catalytic site, which could be beneficial for controlling stereoselectivity in asymmetric reactions.
For example, pyrrole-2-carboxylic acid has been shown to be an effective ligand in copper-catalyzed cross-coupling reactions. nih.gov A derivative of this ligand bearing a heptadecafluorooctyl group could exhibit unique catalytic properties due to the electronic and steric influence of the fluorous chain.
Electrochemical Properties and Sensor Development Research
The electrochemical properties of polymers derived from 2-(heptadecafluorooctyl)pyrrole, as well as the monomer itself, are of significant interest for applications in electronics and chemical sensing.
The electrochemical behavior of polypyrrole is characterized by its ability to be reversibly oxidized and reduced (doped and de-doped). researchgate.netmdpi.com This process is accompanied by changes in conductivity, color (electrochromism), and volume. The introduction of a heptadecafluorooctyl substituent is expected to modulate these electrochemical properties.
Expected Electrochemical Characteristics of Poly(2-(heptadecafluorooctyl)pyrrole):
Redox Potentials: The electron-withdrawing perfluoroalkyl group may shift the oxidation potential of the polymer to more positive values compared to unsubstituted polypyrrole.
Ion Transport: The bulky and hydrophobic nature of the side chains could influence the diffusion of dopant ions into and out of the polymer film during redox switching, potentially affecting the switching speed and stability. researchgate.net
Capacitive Behavior: The modified surface and bulk properties of the polymer could lead to interesting capacitive properties, which are relevant for energy storage applications.
The unique properties of the heptadecafluorooctyl group also make 2-(heptadecafluorooctyl)pyrrole and its polymer potential candidates for chemical sensor development. nih.gov The hydrophobic and lipophobic nature of the perfluoroalkyl chain can be exploited to create surfaces that selectively interact with specific analytes.
Potential Sensor Applications:
Gas Sensing: The sorption of gases onto a conductive polymer film can alter its conductivity, forming the basis of a chemiresistive sensor. The fluorinated surface of poly(2-(heptadecafluorooctyl)pyrrole) may lead to selective interactions with certain gases.
Ion-Selective Electrodes: Pyrrole-based structures have been investigated as ionophores in ion-selective electrodes. researchgate.net The perfluoroalkyl chain could be used to create a highly hydrophobic membrane for the selective detection of specific ions.
Fluorescence-Based Sensing: While unsubstituted polypyrrole is not strongly fluorescent, functionalized pyrroles and their polymers can exhibit fluorescence. rsc.orgnih.gov The interaction of an analyte with the fluorinated polymer could potentially lead to a change in fluorescence intensity or wavelength, enabling optical sensing. rsc.org
The development of sensors based on fluorinated materials is an active area of research, and 1H-Pyrrole, 2-(heptadecafluorooctyl)- represents a promising platform for the design of novel sensing systems. ama-science.org
Electrochemical Polymerization of Pyrrole Derivatives for Modified Electrodes.
The electrochemical polymerization of pyrrole is a well-established method for creating conductive polymer films on electrode surfaces. psu.eduresearchgate.net This process involves the oxidation of the pyrrole monomer at the electrode, leading to the formation of radical cations that subsequently couple to form polymer chains. mdpi.com The resulting polypyrrole film is typically conductive and adheres to the electrode surface. psu.edu
For derivatives of pyrrole, the nature of the substituent can significantly influence the polymerization process and the properties of the resulting polymer film. In the case of a long perfluoroalkyl chain, such as the heptadecafluorooctyl group, several effects can be anticipated. The electron-withdrawing nature of the fluorinated chain would likely increase the oxidation potential of the monomer compared to unsubstituted pyrrole. The steric bulk of the substituent at the 2-position could also affect the polymerization mechanism and the structure of the resulting polymer, potentially leading to a less ordered and less conductive material compared to polypyrrole.
The incorporation of such fluorinated pyrrole derivatives into copolymers is a common strategy to tailor the properties of the resulting materials. mdpi.com By copolymerizing with unsubstituted pyrrole or other monomers, it is possible to balance properties such as conductivity, processability, and surface energy.
Table 1: Anticipated Effects of the Heptadecafluorooctyl Substituent on the Electrochemical Polymerization of Pyrrole
| Property | Expected Influence of the 2-(heptadecafluorooctyl)- group | Rationale |
| Oxidation Potential | Increase | The electron-withdrawing nature of the perfluoroalkyl chain reduces the electron density of the pyrrole ring, making it more difficult to oxidize. |
| Polymer Conductivity | Decrease | The bulky, insulating perfluoroalkyl chains can disrupt the conjugation of the polypyrrole backbone, hindering charge transport. |
| Film Morphology | Altered surface roughness and porosity | The long side chains are expected to influence the packing of the polymer chains, leading to changes in the film's microscopic structure. |
| Adhesion to Electrode | Potentially modified | The interaction of the fluorinated chains with the electrode surface could differ from that of unsubstituted polypyrrole, affecting adhesion. |
Interfacial Phenomena and Surface Modification Research in Fluorinated Pyrrole Systems.
The presence of a long perfluoroalkyl chain in a polymer dramatically influences its surface properties, primarily leading to very low surface energy. nih.govscispace.com This is due to the low polarizability of the C-F bond and the weak intermolecular forces associated with fluorinated surfaces. Consequently, a polymer film derived from 1H-Pyrrole, 2-(heptadecafluorooctyl)- is expected to exhibit highly hydrophobic and oleophobic (oil-repellent) characteristics.
Research on fluorinated polymer systems has shown that the surface composition is often dominated by the fluorinated side chains, which tend to orient themselves at the polymer-air interface to minimize surface energy. scilit.com This self-organization can create a well-defined, low-energy surface even with a relatively low concentration of the fluorinated component in a copolymer.
The modification of surfaces with such fluorinated polypyrroles could have applications in creating anti-fouling coatings, moisture-repellent surfaces, and low-friction materials. The ability to deposit these films electrochemically would offer a convenient method for modifying the surfaces of conductive substrates.
Table 2: Expected Interfacial Properties of Poly(1H-Pyrrole, 2-(heptadecafluorooctyl)-) Films
| Property | Expected Characteristic | Implication for Applications |
| Surface Energy | Very Low | Creation of hydrophobic and oleophobic surfaces. |
| Wettability | High contact angles with water and oils | Applications in water-repellent and anti-stain coatings. |
| Adhesion | Low adhesion of other materials to the surface | Potential for use in non-stick and anti-fouling applications. |
| Friction | Low coefficient of friction | Use in creating low-friction surfaces for various mechanical applications. |
Environmental Research Perspectives and Methodological Considerations for Perfluoroalkyl Pyrroles
Methodologies for Studying Environmental Fate of Perfluorinated Organic Compounds
Investigating the environmental journey of persistent compounds like 1H-Pyrrole, 2-(heptadecafluorooctyl)- relies on a combination of predictive modeling and empirical degradation studies. These methodologies are crucial for assessing the potential for transport, accumulation, and transformation in various environmental compartments.
Computational models serve as powerful tools to predict the environmental behavior of perfluorinated compounds, offering insights into their transport, distribution, and persistence where experimental data are scarce. epa.gov These models can simulate the fate of a chemical from its initial release to its ultimate environmental sink. epa.gov
Several types of computational models are employed to estimate the characteristics and effects of these compounds. epa.gov For instance, pharmacokinetic simulations can demonstrate the fate of a chemical, including its absorption and distribution. epa.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are valuable for simulating interactions with other molecules at a molecular level, which helps in understanding processes like adsorption and bioaccumulation. nih.gov The integration of DFT and MD shows promise in predicting the behavior of PFAS in different environments. nih.gov
Fugacity-based multimedia environmental fate models are also utilized to simulate key processes and test hypotheses regarding the global dispersion of these substances. diva-portal.org For site-specific assessments, various environmental fate and transport modeling systems can be linked to predict concentrations in air, surface water, and groundwater. acs.org
Table 1: Computational Models for Environmental Fate Analysis of Perfluorinated Compounds
| Model Type | Application | Key Insights Provided |
|---|---|---|
| Pharmacokinetic Models | Simulating the fate of chemicals within biological systems. epa.gov | Estimates persistence in the body, distribution into tissues, and dose-scaling effects. epa.gov |
| Density Functional Theory (DFT) | Providing molecular-level insights into chemical properties and reactivity. nih.gov | Elucidates degradation initiation and interaction mechanisms. nih.gov |
| Molecular Dynamics (MD) | Simulating the physical movements and interactions of atoms and molecules. nih.gov | Predicts adsorption behavior and interactions with large macromolecules. nih.gov |
| Fugacity-Based Models | Assessing the long-range transport and global distribution of chemicals. diva-portal.org | Determines the potential for atmospheric and oceanic transport to remote regions. diva-portal.org |
| Linked Transport Models (e.g., AERMOD, MODFLOW) | Modeling chemical dispersion across multiple environmental media (air, soil, water) for specific sites. acs.org | Retrospectively estimates historical and predicts future concentrations in local water systems. acs.org |
The persistence of perfluorinated compounds is largely attributed to the strength of the carbon-fluorine (C-F) bond, making them highly resistant to biological and chemical degradation. nih.gov However, research indicates that microbial degradation of some polyfluorinated compounds is possible, although it often occurs over long time scales. nih.gov
Microbial degradation can proceed through several general types of reactions, including reductive, oxidative, and hydrolytic mechanisms. nih.gov For many complex fluorinated molecules, degradation is not initiated by direct cleavage of the C-F bond. Instead, metabolic activation of adjacent atoms or functional groups provides a weaker entry point for enzymatic attack, which can then lead to C-F bond cleavage. mdpi.com The presence of hydrogen atoms on the alkyl chain or other functional groups in polyfluorinated compounds, as opposed to perfluorinated ones, can make them more susceptible to degradation. researchgate.net
Studies have shown that microorganisms can utilize some fluorinated compounds as a carbon source, leading to the release of fluoride (B91410) ions from an unstable intermediate. researchgate.net However, in other cases, catabolism can lead to the formation of unmetabolizable "dead-end" fluorinated metabolites. researchgate.net Understanding these pathways is critical for developing potential bioremediation strategies for environments contaminated with compounds like 1H-Pyrrole, 2-(heptadecafluorooctyl)-.
Table 2: Potential Degradation Mechanisms for Fluorinated Organic Compounds
| Degradation Mechanism | Description | Relevance to Perfluoroalkyl Pyrroles |
|---|---|---|
| Metabolic Activation | Enzymatic modification of a part of the molecule adjacent to the fluorinated chain, making the C-F bond more susceptible to cleavage. mdpi.com | The pyrrole (B145914) ring and the non-fluorinated C-H bond at the alpha position could potentially serve as sites for initial enzymatic attack. |
| Reductive Defluorination | The replacement of a fluorine atom with a hydrogen atom, typically occurring under anaerobic conditions. nih.gov | May be a relevant pathway in anoxic sediments or groundwater, although less likely for highly fluorinated alkyl chains. |
| Oxidative Defluorination | The enzymatic introduction of oxygen atoms, leading to an unstable intermediate that eliminates fluoride. asm.org | Could be initiated by oxygenase enzymes, particularly if there are non-fluorinated "soft spots" in the molecule. mdpi.comasm.org |
| Hydrolytic Defluorination | The cleavage of a C-F bond by the addition of water, often catalyzed by a dehalogenase enzyme. nih.gov | While known for simpler compounds like fluoroacetate, its applicability to complex perfluorinated chains is limited. researchgate.net |
Analytical Method Development for Fluorinated Pyrrole Detection in Complex Matrices
The accurate detection and quantification of specific fluorinated compounds such as 1H-Pyrrole, 2-(heptadecafluorooctyl)- in complex environmental samples like water, soil, and biological tissues present significant analytical challenges. nih.govnih.gov These challenges include the typically low concentrations, potential for matrix interference, and the need for highly sensitive and selective instrumentation. ecoitn.eu
A combination of chromatography for separation and spectroscopy for detection is the cornerstone of modern analysis for fluorinated organic compounds. mdpi.com
Chromatographic techniques , primarily liquid chromatography (LC) and gas chromatography (GC), are used to separate the target analyte from other compounds in a sample mixture. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) is particularly well-suited for non-volatile and polar compounds like many PFAS. researchgate.net
Spectroscopic techniques are employed for detection and structural elucidation. Mass spectrometry (MS), especially when coupled with chromatography (e.g., LC-MS, GC-MS), is the most powerful and widely used technique. researchgate.net Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, which is crucial for distinguishing target analytes from background noise in complex matrices. researchgate.net High-resolution mass spectrometry (HRMS) is invaluable for identifying unknown PFAS and their transformation products through non-targeted screening analysis. nih.govresearchgate.net While less sensitive for trace analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the structural characterization of newly synthesized or isolated fluorinated pyrroles. stackexchange.comnih.gov
Table 3: Spectroscopic and Chromatographic Techniques for Fluorinated Pyrrole Analysis
| Technique | Principle | Application in Fluorinated Pyrrole Analysis |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then ionized and detected by mass. researchgate.net | Suitable for more volatile or derivatized fluorinated compounds; provides structural information from fragmentation patterns. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase, followed by highly selective and sensitive mass detection. researchgate.net | The gold standard for quantitative trace analysis of most PFAS in environmental and biological samples. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. nih.gov | Used for non-targeted screening to identify novel or unknown fluorinated pyrroles and their degradation products. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) to elucidate molecular structure. nih.gov | Essential for unambiguous structure confirmation of synthesized standards and isolated transformation products. ¹⁹F NMR is particularly informative. nih.gov |
Detecting perfluoroalkyl pyrroles at the very low concentrations typically found in the environment requires specialized methodologies that focus on sample preparation and the use of ultra-sensitive detectors. nih.govecoitn.eu
A critical step in trace analysis is sample preparation, which aims to extract the analyte from the sample matrix, concentrate it, and remove interfering substances. nih.gov Solid-phase extraction (SPE) is a widely used and effective technique for extracting PFAS from aqueous samples. researchgate.net The choice of sorbent material and elution solvents is crucial for achieving high recovery of the target analytes.
For detection, mass spectrometers serve as ultra-sensitive detectors capable of measuring compounds at the parts-per-trillion (ng/L) or lower level. ecoitn.eu The development of robust multi-chemical methods is a key trend, allowing for the simultaneous analysis of an increasing number of PFAS of interest in a single run. nih.gov Given the complexity of environmental matrices, careful method validation, including assessments of matrix effects, recovery, and limits of detection, is essential to ensure data accuracy and reliability. nih.govdntb.gov.ua
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
